(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid
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Overview
Description
WAY103 is a very late adhesion molecule 4 (VLA-4) antagonist. It inhibits VLA-4/VCAM-1 ligation as a means of modulating eosinophil functions beyond its action on cell adhesion and migration.
Scientific Research Applications
PPARgamma Agonists
One application of this compound involves its role as a PPARgamma agonist. Collins et al. (1998) explored the structure-activity relationship of similar compounds, finding them to be potent and selective PPARgamma agonists, potentially useful in treating conditions like diabetes (Collins et al., 1998).
Polymeric Compound Modification
In the field of material science, Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with compounds including amines related to the specified chemical structure, enhancing their thermal stability and biological activity, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Antioxidant and Anticancer Activities
Apotrosoaei et al. (2014) synthesized thiazolidine-4-one derivatives based on similar chemical scaffolds, evaluating their in vitro antioxidant potential and indicating their potential application in treating oxidative stress-related diseases (Apotrosoaei et al., 2014).
Properties
Molecular Formula |
C22H29N5O7S2 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C22H29N5O7S2/c1-22(2)18(27(13-35-22)36(32,33)16-11-23-26(5)12-16)19(28)24-17(20(29)30)10-14-6-8-15(9-7-14)34-21(31)25(3)4/h6-9,11-12,17-18H,10,13H2,1-5H3,(H,24,28)(H,29,30)/t17-,18+/m0/s1 |
InChI Key |
IZHMSLJUKTYUPC-ZWKOTPCHSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)S(=O)(=O)C2=CN(N=C2)C)C(=O)N[C@@H](CC3=CC=C(C=C3)OC(=O)N(C)C)C(=O)O)C |
SMILES |
O=C(O)[C@@H](NC([C@H]1N(S(=O)(C2=CN(C)N=C2)=O)CSC1(C)C)=O)CC3=CC=C(OC(N(C)C)=O)C=C3 |
Canonical SMILES |
CC1(C(N(CS1)S(=O)(=O)C2=CN(N=C2)C)C(=O)NC(CC3=CC=C(C=C3)OC(=O)N(C)C)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WAY-103; WAY 103; WAY103 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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